molecular formula C19H14N2O2S B5767986 2-(1,3-benzoxazol-2-ylthio)-N-2-naphthylacetamide

2-(1,3-benzoxazol-2-ylthio)-N-2-naphthylacetamide

Cat. No. B5767986
M. Wt: 334.4 g/mol
InChI Key: OAUXJXJFRIIKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylthio)-N-2-naphthylacetamide, commonly known as BTA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-1 is a synthetic compound that was first synthesized by scientists in the early 2000s. Since then, numerous studies have been conducted to investigate the properties and potential applications of this compound.

Mechanism of Action

The mechanism of action of BTA-1 is not fully understood. However, studies have suggested that BTA-1 may inhibit the aggregation of amyloid beta peptide by binding to the peptide and preventing its aggregation into toxic oligomers. Additionally, BTA-1 has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
BTA-1 has been shown to have numerous biochemical and physiological effects. Studies have shown that BTA-1 can reduce oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases. Additionally, BTA-1 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BTA-1 in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, BTA-1 has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using BTA-1 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are numerous future directions for research on BTA-1. One area of research that has received significant attention is the use of BTA-1 as a potential treatment for neurodegenerative diseases. However, further studies are needed to fully understand the mechanism of action of BTA-1 and to determine its efficacy as a therapeutic agent. Additionally, studies are needed to investigate the potential side effects of BTA-1 and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of BTA-1 involves the reaction of 2-naphthylamine with 2-chloroacetic acid to form N-(2-naphthyl)glycine. This intermediate is then reacted with thionyl chloride to form N-(2-naphthyl)chloroacetamide. Finally, the reaction of N-(2-naphthyl)chloroacetamide with 2-aminobenzo[d]oxazole yields BTA-1.

Scientific Research Applications

BTA-1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is the use of BTA-1 as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that BTA-1 can inhibit the aggregation of amyloid beta peptide, which is a key component of Alzheimer's disease pathology. Additionally, BTA-1 has been shown to protect dopaminergic neurons, which are lost in Parkinson's disease.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18(12-24-19-21-16-7-3-4-8-17(16)23-19)20-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUXJXJFRIIKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.